5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline
Overview
Description
5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline: is a complex organic compound that features a benzyl-substituted piperazine ring, a sulfonyl group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline typically involves multiple stepsThe reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chloroaniline moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, it serves as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The chloroaniline moiety may participate in additional interactions, stabilizing the compound within the binding site .
Comparison with Similar Compounds
- 5-[(4-Benzyl-1-piperazinyl)sulfonyl]pyridine-2-thiol
- 5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide
Uniqueness: Compared to similar compounds, 5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline is unique due to the presence of the chloroaniline moiety, which can participate in specific chemical reactions and interactions not possible with other substituents. This makes it particularly valuable in the design of molecules with targeted biological activity .
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-2-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-16-7-6-15(12-17(16)19)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJZQCMQAXGUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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